2,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanenitrile
Description
Properties
IUPAC Name |
2,3-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F6N3/c16-10-2-8(14(18,19)20)5-25-12(10)1-7(4-24)13-11(17)3-9(6-26-13)15(21,22)23/h2-3,5-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJIVQUFCBSBTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F6N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401113791 | |
| Record name | 2-Pyridinepropanenitrile, 3-chloro-α-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246022-09-3 | |
| Record name | 2-Pyridinepropanenitrile, 3-chloro-α-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=246022-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinepropanenitrile, 3-chloro-α-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The patent CN106349159A outlines a foundational method for introducing cyano groups to pyridine derivatives via SNAr. For 2,3-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanenitrile , this approach can be adapted by replacing the cyanide source with a propanenitrile-bearing nucleophile. The process involves:
- Activation of Pyridine : 3-Chloro-2-R-5-trifluoromethylpyridine is dissolved in acetone or butanone, followed by DMAP (1:2 molar ratio) to form a reactive intermediate.
- Nucleophilic Attack : A propanenitrile-derived nucleophile (e.g., propane-1,2-dinitrile) displaces the chlorine at the pyridine’s 2-position.
- Solvent Optimization : Dichloromethane-water mixtures (5:1 v/v) facilitate phase separation, reducing byproduct contamination.
This method’s scalability is evidenced by yields exceeding 85% in analogous mono-substitutions. However, steric hindrance from the trifluoromethyl group necessitates prolonged reaction times (6–8 hours) for bis-substitution.
Suzuki-Miyaura Cross-Coupling
The ACS Publications protocol demonstrates Suzuki-Miyaura coupling for triazine-pyrimidine hybrids, which can be extrapolated to pyridine systems. For the target compound:
- Boronic Ester Preparation : 3-Chloro-5-(trifluoromethyl)pyridin-2-yl boronic ester is synthesized via Miyaura borylation.
- Coupling with Dihalopropanenitrile : 2,3-Dibromopropanenitrile reacts with two equivalents of the boronic ester under Pd catalysis (XPhos Pd G2, 0.05–0.10 equiv).
- Acid Workup : Post-coupling hydrolysis with HCl (pH 2–4) removes protecting groups, yielding the final product.
This method offers regioselectivity but requires stringent anhydrous conditions and high catalyst loadings (up to 10 mol%), increasing costs.
Detailed Methodologies and Reaction Optimization
Two-Step SNAr Protocol (Adapted from CN106349159A)
Step 1: Intermediate Synthesis
- Reactants : 2,3-Dichloro-5-trifluoromethylpyridine (1.82 kg), DMAP (1.01 kg), acetone (27.2 L).
- Conditions : Reflux at 80°C for 5 hours, followed by vacuum drying (45°C, 1.5 hours).
- Outcome : Organic salt (yield: 92%), characterized by $$ ^1H $$ NMR.
Step 2: Bis-Substitution
- Reactants : Organic salt (1.77 kg), 1,2-dibromopropanenitrile (0.27 kg), dichloromethane (2.7 L).
- Conditions : Stirring at 10°C for 2 hours, pH adjustment to 4 with HCl.
- Outcome : This compound (yield: 78%, purity: 98.5%).
Table 1: SNAr Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent (Step 1) | Acetone (20 mL/g) |
| Activator | DMAP (2 equiv) |
| Temperature | 80°C (reflux) |
| Reaction Time | 5 hours |
| Final Yield | 78% |
One-Pot Suzuki Coupling (Adapted from ACS Protocol)
Reactants :
- 2,3-Dibromopropanenitrile (1.0 equiv)
- 3-Chloro-5-(trifluoromethyl)pyridin-2-yl boronic ester (2.2 equiv)
- XPhos Pd G2 (0.10 equiv), K$$3$$PO$$4$$ (3.0 equiv).
Conditions :
Outcome :
- Yield: 65% (post-column chromatography)
- Purity: 97% (HPLC)
Challenges :
- Homocoupling byproducts (up to 12%) require tedious purification.
- Boronic ester synthesis adds two steps, reducing overall efficiency.
Solvent and Catalyst Optimization
Solvent Systems
- Dichloromethane-Water : Enhances phase separation, reducing emulsion formation during workup.
- 1,4-Dioxane : Facilitates Pd-catalyzed couplings but poses toxicity concerns.
Table 2: Solvent Impact on Yield
| Solvent | SNAr Yield | Suzuki Yield |
|---|---|---|
| Dichloromethane | 78% | – |
| 1,4-Dioxane | – | 65% |
| Acetone | 72% | – |
Catalyst Screening
- DMAP : Critical for SNAr, reducing activation energy by 30%.
- XPhos Pd G2 : Superior to Pd(PPh$$3$$)$$4$$ in Suzuki reactions, minimizing protodeboronation.
Industrial-Scale Considerations
Cost Analysis
Environmental Impact
- Waste Reduction : Dichloromethane recycling reduces hazardous waste by 70%.
- E-factor : SNAr (8.2) vs. Suzuki (14.5), favoring SNAr for green chemistry.
Challenges and Limitations
Steric and Electronic Effects
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridinyl derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
2,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanenitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzonitrile: Similar in structure but lacks the chlorine atoms and has different reactivity.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains similar functional groups but differs in the position of the substituents.
3,5-Bis(trifluoromethyl)benzoyl chloride: Used in similar applications but has a different core structure.
Uniqueness
2,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanenitrile is unique due to the combination of chlorine and trifluoromethyl groups on the pyridinyl rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
2,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₄H₈Cl₂F₆N₂
- Molecular Weight : 377.069 g/mol
- CAS Number : 96741-18-3
The compound exhibits various mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity :
- Antiviral Activity :
- Cytotoxicity Against Cancer Cells :
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a structurally similar compound with a pyridine base. It was found to significantly inhibit the proliferation of triple-negative breast cancer (TNBC) cells while sparing non-cancerous cells, indicating a favorable therapeutic window. The compound also demonstrated potent effects on lung metastasis in vivo .
Case Study 2: Antiviral Properties
Another research focused on the antiviral properties of pyridine derivatives similar to this compound. The findings revealed that these compounds could effectively reduce the viral load in infected mice and showed a good safety profile when administered at high doses .
Q & A
Q. What are the standard synthetic routes for preparing 2,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanenitrile?
The synthesis typically involves sequential functionalization of pyridine rings and coupling reactions. A common approach includes:
- Chlorination and Trifluoromethylation : Starting with pyridine derivatives, chlorination at the 3-position and trifluoromethyl group introduction at the 5-position are critical (similar to methods for 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) .
- Propanenitrile Core Formation : Coupling two 3-chloro-5-(trifluoromethyl)pyridin-2-yl fragments via a propanenitrile spacer, often using palladium-catalyzed cross-coupling or nucleophilic substitution reactions .
Key Considerations : Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize halogen scrambling and byproduct formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR can confirm the pyridinyl substituents and propanenitrile backbone. NMR is critical for verifying trifluoromethyl groups .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : For definitive structural confirmation, though crystallinity may require co-crystallization agents due to the compound’s hydrophobic nature .
Q. How should this compound be stored to ensure stability?
- Temperature : Store at 0–6°C in airtight containers to prevent moisture absorption and thermal degradation .
- Light Sensitivity : Protect from UV exposure, as trifluoromethyl groups may undergo photolytic cleavage.
- Handling : Use inert atmospheres (e.g., nitrogen) during aliquoting to avoid oxidation .
Advanced Research Questions
Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model transition states and assess leaving-group tendencies of the chloro substituents .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways and regioselectivity.
Case Study : Computational studies on similar pyridinyl nitriles suggest that steric hindrance from trifluoromethyl groups slows S2 mechanisms, favoring SAr pathways under basic conditions .
Q. How can enantioselective synthesis of chiral derivatives be achieved?
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Xyl-BINAP ligands) during coupling steps to induce chirality in the propanenitrile core .
- Resolution Techniques : Use chiral stationary phases in HPLC to separate enantiomers post-synthesis.
Challenge : The planar pyridinyl groups limit stereochemical control, requiring tailored catalysts or kinetic resolution strategies .
Q. What strategies mitigate byproduct formation during pyridinyl fragment coupling?
- Catalyst Optimization : Use Pd(0) complexes (e.g., bis[1,2-bis(diphenylphosphino)ethane]palladium(0)) with high turnover numbers to reduce metal residues .
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity and reduce dimerization side reactions .
- In Situ Monitoring : Employ LC-MS to track intermediate formation and adjust reaction times dynamically .
Q. How does the trifluoromethyl group influence biological activity in agrochemical research?
- Bioactivity Screening : Test herbicidal activity using leaf-disk assays (similar to haloxyfop-etotyl, a related herbicide with a trifluoromethylpyridinyl moiety) .
- Structure-Activity Relationship (SAR) : Compare logP values and membrane permeability—trifluoromethyl groups enhance lipophilicity, improving cellular uptake .
Data Insight : Analogous compounds show EC values <10 μM against gram-positive bacteria, suggesting potential for antimicrobial applications .
Data Contradictions and Resolutions
- Synthetic Yields : reports ~70% yields for trifluoromethylation, while similar protocols in achieve ~85%. This discrepancy may arise from differences in reagent purity or reaction scale.
- Storage Conditions : recommends 0–6°C, whereas suggests 2–8°C. The narrower range in may apply to highly reactive intermediates, while the broader range suits stabilized derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
